molecular formula C13H10O4 B2940017 4,4'-Dihydroxy-biphenyl-2-carboxylic acid CAS No. 53197-57-2

4,4'-Dihydroxy-biphenyl-2-carboxylic acid

Cat. No.: B2940017
CAS No.: 53197-57-2
M. Wt: 230.219
InChI Key: BBGRLYLKUDNCGG-UHFFFAOYSA-N
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Description

4,4’-Dihydroxy-biphenyl-2-carboxylic acid is an organic compound with the molecular formula C₁₃H₁₀O₄ and a molecular weight of 230.22 g/mol . . This compound is characterized by the presence of two hydroxyl groups and a carboxylic acid group attached to a biphenyl structure. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dihydroxy-biphenyl-2-carboxylic acid typically involves the reaction of biphenyl derivatives with appropriate reagents to introduce hydroxyl and carboxyl groups. One common method involves the hydroxylation of biphenyl-2-carboxylic acid using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dihydroxy-biphenyl-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Ethers, esters.

Scientific Research Applications

4,4’-Dihydroxy-biphenyl-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c14-9-3-1-8(2-4-9)11-6-5-10(15)7-12(11)13(16)17/h1-7,14-15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGRLYLKUDNCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)O)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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